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Compound of Interest

Compound Name: Z-Aha

Cat. No.: B1193766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acetohydroxamic acid (AHA), the parent

compound of Z-Aha (Z-Acetohydroxamic acid), and Vorinostat (Suberoylanilide Hydroxamic

Acid, SAHA). While Z-Aha is a subject of research primarily in astrochemistry, its parent

compound, Acetohydroxamic acid, is an approved drug. This comparison with the well-

established anti-cancer agent Vorinostat is designed to offer valuable insights for drug

development professionals by contrasting a simple hydroxamic acid with a more complex,

clinically successful derivative.

Overview and Physicochemical Properties
Both Acetohydroxamic acid and Vorinostat belong to the class of hydroxamic acids,

characterized by the -C(=O)N(OH)- functional group. This moiety is crucial for their biological

activity, primarily through its ability to chelate metal ions within the active sites of their target

enzymes.

Acetohydroxamic acid (AHA) is a simple, synthetic hydroxamic acid. It is known to exist as Z

and E conformers, with the Z-conformer being the more stable form. It is a potent inhibitor of

urease, an enzyme produced by various bacteria.[1]

Vorinostat (SAHA) is a more complex hydroxamic acid derivative. It is a potent inhibitor of

histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic

regulation of gene expression.[2]
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A summary of their physicochemical properties is presented in Table 1.

Property
Acetohydroxamic Acid
(AHA)

Vorinostat (SAHA)

IUPAC Name N-Hydroxyacetamide
N-Hydroxy-N'-

phenyloctanediamide

Synonyms AHA, Lithostat SAHA, Zolinza

CAS Number 546-88-3 149647-78-9

Molecular Formula C₂H₅NO₂ C₁₄H₂₀N₂O₃

Molecular Weight 75.07 g/mol [3] 264.32 g/mol [4]

Melting Point 89-92 °C[3] 161-162 °C[4]

Water Solubility High Sparingly soluble

logP -1.59[3] 1.9

pKa 9.39[3] 9.48[4]

Mechanism of Action and Biological Targets
The distinct biological activities of Acetohydroxamic acid and Vorinostat stem from their

different molecular targets.

Acetohydroxamic Acid: Urease Inhibition
Acetohydroxamic acid is a potent and irreversible inhibitor of urease.[1][5] Urease, a nickel-

containing metalloenzyme, is produced by several pathogenic bacteria, including Proteus

mirabilis and Helicobacter pylori. It catalyzes the hydrolysis of urea to ammonia and carbon

dioxide. The resulting increase in ammonia raises the pH of the surrounding environment,

which contributes to the pathogenesis of conditions like urinary tract infections (UTIs) and

peptic ulcers.

AHA's hydroxamic acid moiety chelates the nickel ions in the active site of urease, thereby

inactivating the enzyme. This leads to a reduction in ammonia production and a decrease in

pH.[5]
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Vorinostat: Histone Deacetylase (HDAC) Inhibition
Vorinostat is a non-selective inhibitor of class I and II histone deacetylases.[2] HDACs are zinc-

dependent metalloenzymes that remove acetyl groups from lysine residues on histones and

other proteins. This deacetylation leads to a more condensed chromatin structure, generally

associated with transcriptional repression.

By chelating the zinc ion in the active site of HDACs, Vorinostat inhibits their enzymatic activity.

This results in the hyperacetylation of histones, leading to a more relaxed chromatin structure

and the altered expression of a multitude of genes. This epigenetic modulation can induce cell

cycle arrest, differentiation, and apoptosis in cancer cells.[6]

Comparative Efficacy: In Vitro Potency
The inhibitory potency of both compounds against their respective targets has been quantified

using in vitro assays.

Compound Target Enzyme IC₅₀ Reference

Acetohydroxamic Acid

(AHA)

Proteus mirabilis

urease
8.8 µM [7]

Vorinostat (SAHA) HDAC1 10 nM [2][8]

HDAC3 20 nM [2][8]

Signaling Pathways
The inhibition of their respective targets by Acetohydroxamic acid and Vorinostat triggers

distinct downstream signaling events.

Acetohydroxamic Acid and Urease Inhibition Pathway
The primary consequence of urease inhibition by Acetohydroxamic acid is the reduction of

ammonia production in bacterial environments. This has significant implications for the

pathophysiology of infections caused by urease-producing bacteria.
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Caption: Urease inhibition by AHA.

Vorinostat and HDAC Inhibition Signaling
Vorinostat's inhibition of HDACs leads to widespread changes in gene expression, affecting

multiple signaling pathways crucial for cancer cell survival and proliferation.
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Caption: HDAC inhibition by Vorinostat.
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Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of these compounds are crucial for

reproducible research.

Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced by urease activity.

Workflow:

Prepare Urease Solution and Inhibitor
(Acetohydroxamic Acid) dilutions

Pre-incubate Urease with Inhibitor

Add Urea (substrate) and incubate

Stop reaction and develop color
using Phenol-Hypochlorite (Berthelot's Reagent)

Measure absorbance at ~570-600 nm

Calculate % Inhibition and IC₅₀

 

Prepare HDAC enzyme and Inhibitor
(Vorinostat) dilutions

Incubate HDAC enzyme with Inhibitor

Add Fluorogenic Acetylated Substrate
and incubate

Add Developer to stop the reaction
and generate a fluorescent signal

Measure fluorescence (e.g., Ex/Em = 360/460 nm)

Calculate % Inhibition and IC₅₀

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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